molecular formula C16H12ClN3O2 B8282424 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-chlorophenyl)-6-methyl-4-oxo- CAS No. 125055-67-6

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-chlorophenyl)-6-methyl-4-oxo-

Cat. No. B8282424
M. Wt: 313.74 g/mol
InChI Key: UWHIVRRFTURTDS-UHFFFAOYSA-N
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Description

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-chlorophenyl)-6-methyl-4-oxo- is a useful research compound. Its molecular formula is C16H12ClN3O2 and its molecular weight is 313.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-chlorophenyl)-6-methyl-4-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-chlorophenyl)-6-methyl-4-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

125055-67-6

Product Name

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-chlorophenyl)-6-methyl-4-oxo-

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C16H12ClN3O2/c1-10-3-2-4-14-18-9-13(16(22)20(10)14)15(21)19-12-7-5-11(17)6-8-12/h2-9H,1H3,(H,19,21)

InChI Key

UWHIVRRFTURTDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 16.32 g (0.08 mol) of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 12.4 ml (0.088 mol) of triethylamine in 480 ml of chloroform is cooled below -10° C. by ice-salt. A solution of 6.5 ml (0.08 mol) of methyl chloroformate in 40 ml of chloroform is dropped to the above mixture at a temperature between -10° C. and -12° C. during 20 minutes. After stirring for 5 minutes, 11.23 g (0.088 mol) of 4-chloroaniline dissolved in 80 ml of chloroform are dropped to the above solution at -10° C. during 35 minutes. The reaction mixture is stirred below -10° C. for 1 hour, then allowed to stand overnight under cooling by ice. For working up, the reaction mixture is washed 3 times with 150 ml of 5% sodium hydrogen carbonate solution each and then 3 times with 150 ml of water each. The organic phase is dried over anhydrous sodium sulfate, filtered and evaporated to yield 18.5 g (73.7%) of the named compound as yellow crystals after recrystallization from ethanol, m.p.: 202°-204° C.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
11.23 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
73.7%

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